(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate
CAS No.: 753498-24-7
Cat. No.: VC20326161
Molecular Formula: C38H38N2O4
Molecular Weight: 586.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 753498-24-7 |
|---|---|
| Molecular Formula | C38H38N2O4 |
| Molecular Weight | 586.7 g/mol |
| IUPAC Name | [(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl] benzoate |
| Standard InChI | InChI=1S/C38H38N2O4/c1-3-26-19-29-21-31(22-30(29)20-27(26)4-2)39-23-35(44-38(42)28-13-9-6-10-14-28)32-15-17-34(37-33(32)16-18-36(41)40-37)43-24-25-11-7-5-8-12-25/h5-20,31,35,39H,3-4,21-24H2,1-2H3,(H,40,41)/t35-/m0/s1 |
| Standard InChI Key | SRPUDSTYMYHTLE-DHUJRADRSA-N |
| Isomeric SMILES | CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CC |
| Canonical SMILES | CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
-
A quinolin-2(1H)-one backbone substituted with a benzyloxy group at position 8.
-
A 5,6-diethyl-2,3-dihydro-1H-inden-2-amine side chain, which contributes to its stereochemical complexity.
-
A benzoate ester group linked to the ethylamino side chain .
The stereochemistry at the C1 position is specified as (R), critical for its potential interactions with biological targets.
Physicochemical Data
Key properties derived from experimental and computational analyses include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₈H₃₈N₂O₄ | |
| Molecular Weight | 586.732 g/mol | |
| Purity | 95% | |
| Storage Conditions | 2–8°C | |
| SMILES Notation | CCC1=CC2=C(CC(C2)NCC@HC2=CC=C(OCC3=CC=CC=C3)C3=C2C=CC(=O)N3)C=C1CC |
The compound’s LogP (estimated via PubChem algorithms) suggests moderate lipophilicity, aligning with its potential as a drug candidate .
Synthesis and Preparation
Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, as inferred from analogous quinoline derivatives:
-
Quinoline Core Formation: Condensation of aniline derivatives with β-ketoesters under acidic conditions.
-
Benzyloxy Substitution: Nucleophilic aromatic substitution at position 8 using benzyl bromide.
-
Side Chain Attachment:
-
Esterification: Reaction with benzoyl chloride to introduce the benzoate group .
Challenges in Synthesis
-
Stereochemical Control: Ensuring the (R)-configuration at C1 requires chiral catalysts or resolution techniques.
-
Purification: The compound’s high molecular weight (586.7 g/mol) and hydrophobicity necessitate advanced chromatographic methods .
Pharmaceutical and Biological Relevance
Role as a Synthetic Intermediate
This compound is identified as a key intermediate in the synthesis of Indacaterol, a long-acting β₂-adrenergic agonist used in chronic obstructive pulmonary disease (COPD) . Modifications to the quinoline and indene moieties are critical for optimizing receptor binding affinity and metabolic stability .
Structure-Activity Relationships (SAR)
-
Quinolin-2-one Core: Essential for mimicking natural ligands of adrenergic receptors.
-
Benzyloxy Group: Enhances lipophilicity and membrane permeability.
-
Diethylindene Side Chain: Contributes to steric bulk, potentially reducing off-target interactions .
Research Findings and Applications
Patent Landscape
Patent analyses reveal claims covering:
-
Synthetic Methods: Optimized routes for large-scale production (e.g., VulcanChem’s molarity calculator for solution preparation).
-
Derivatives: Modified indene and benzoate groups to enhance pharmacokinetics .
Future Directions and Challenges
Targeted Modifications
-
Enhanced Selectivity: Introducing polar substituents to reduce cardiovascular side effects.
-
Prodrug Development: Utilizing the benzoate ester for controlled release.
Analytical Advancements
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume